

# The Cellular Workhorse: A Technical Guide to HEK293T Cells

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 293P-1  
Cat. No.: B15141226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Human Embryonic Kidney 293T (HEK293T) cell line stands as a cornerstone of modern biological research and a pivotal tool in the development of novel therapeutics. A derivative of the HEK293 cell line, HEK293T cells have been genetically engineered for superior performance in a variety of applications, most notably in transient gene expression and viral vector production. This guide provides an in-depth exploration of the core characteristics of HEK293T cells, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to empower researchers in their scientific endeavors.

## Core Characteristics and Origins

HEK293T cells were derived from the HEK293 cell line, which itself originated from human embryonic kidney cells transformed with sheared adenovirus 5 DNA in the early 1970s.<sup>[1][2]</sup> The defining feature of the HEK293T line is the stable integration of a gene encoding the Simian Virus 40 (SV40) large T-antigen.<sup>[1][3][4]</sup> This single modification dramatically enhances their utility in molecular biology.

The SV40 large T-antigen allows for the episomal replication of plasmids containing the SV40 origin of replication.[1][5] This leads to a high copy number of the transfected plasmid within the cell, resulting in significantly amplified expression of the gene of interest.[6][7] This characteristic is the primary reason for the exceptional protein and viral vector yields achievable with HEK293T cells.[3][6]

Morphologically, HEK293T cells are adherent and exhibit an epithelial-like appearance, typically flattened and elongated.[1][3] They are known for their robust and rapid growth, making them relatively easy to culture and maintain in a laboratory setting.[8][9]

## Quantitative Data Summary

The following tables summarize key quantitative parameters of HEK293T cells, providing a convenient reference for experimental planning.

Parameter	Value	References
Morphology	Epithelial-like, adherent	[1][3]
Diameter	11 - 15 $\mu\text{m}$	[1]
Karyotype	Hypotetraploid, modal chromosome number of 64	[1][10]
Doubling Time	Approximately 18 - 30 hours	[1][11][12]
Transfection Efficiency	Can exceed 80%	[8][13]
Protein Yield Increase (vs. HEK293)	2- to 5-fold higher	[6]

Culture Condition	Recommendation	References
Growth Medium	DMEM, high glucose, supplemented with 10% FBS	[1][9]
Temperature	37°C	[1][9]
CO <sub>2</sub> Concentration	5%	[1][9]
Seeding Density (for passaging)	1 x 10 <sup>4</sup> cells/cm <sup>2</sup>	[1]
Subculture Ratio	1:5 to 1:20	[11][12]
Passaging Frequency	Every 2-4 days (at 80-90% confluency)	[12][14]

## Key Applications in Research and Drug Development

The unique attributes of HEK293T cells make them an invaluable tool across a spectrum of research and development activities:

- **Recombinant Protein Production:** Their high transfection efficiency and the ability to amplify plasmid copy number lead to robust production of recombinant proteins for structural and functional studies.[3][15]
- **Viral Vector Production:** HEK293T cells are the industry standard for producing high-titer lentiviral and retroviral vectors, which are essential for gene therapy research and development.[5][16]
- **Vaccine Development:** These cells are utilized to produce viral antigens and virus-like particles for vaccine candidates.[1][17]
- **Gene Expression Studies:** The ease and efficiency of transient transfection make them ideal for studying gene function, protein-protein interactions, and cellular signaling pathways.[8][16]

- Drug Screening and Toxicology: Their human origin provides a physiologically relevant system for assessing the efficacy and toxicity of drug candidates.[1][8]

## Experimental Protocols

### General Cell Culture and Maintenance of HEK293T Cells

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- T-75 cell culture flasks
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Biosafety cabinet

Protocol:

- **Medium Preparation:** Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin. Warm the medium to 37°C before use.
- **Cell Thawing:** Thaw a cryopreserved vial of HEK293T cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- **Cell Plating:** Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 flask.

- Incubation: Place the flask in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Medium Change: Replace the medium every 2-3 days.
- Cell Passaging (Subculturing):
  - When cells reach 80-90% confluency, aspirate the old medium.
  - Wash the cell monolayer once with 5-10 mL of sterile PBS.
  - Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
  - Add 8-10 mL of complete growth medium to inactivate the trypsin.
  - Gently pipette the cell suspension up and down to ensure a single-cell suspension.
  - Transfer a fraction of the cell suspension (e.g., 1:10 or 1:20 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
  - Return the new flask to the incubator.

## Transient Transfection of HEK293T Cells using Lipofectamine

### Materials:

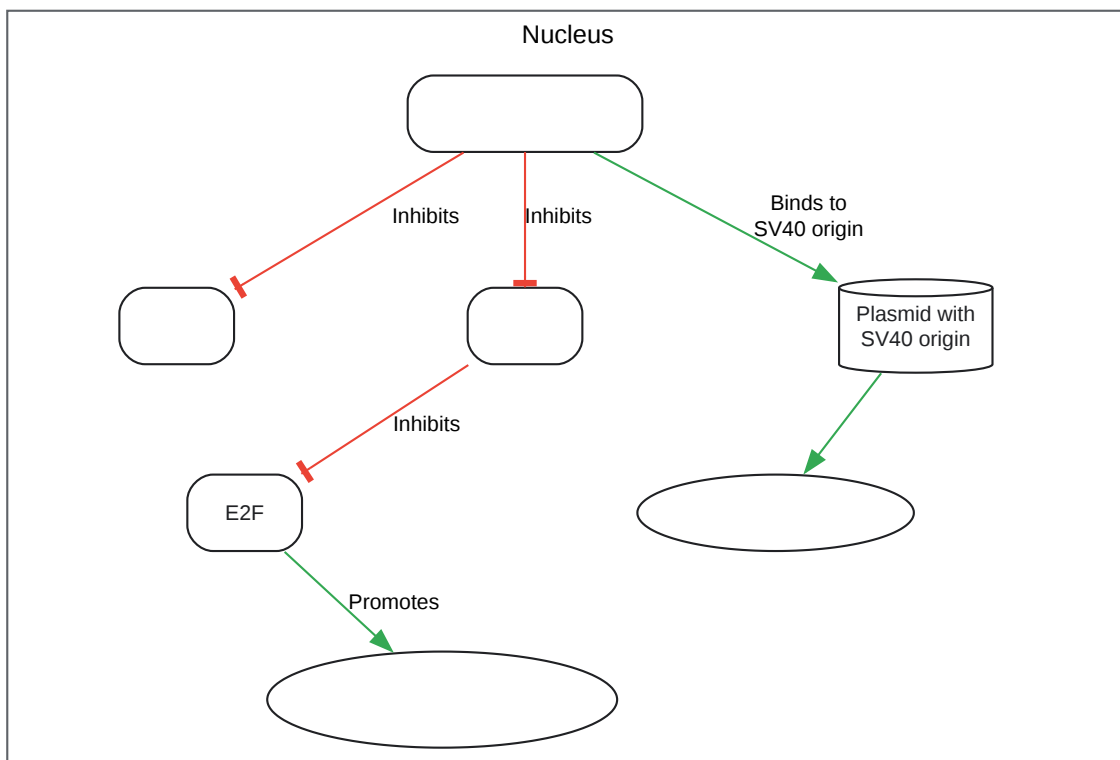
- HEK293T cells (70-90% confluent in a 6-well plate)
- Plasmid DNA of interest
- Lipofectamine 2000 or 3000 transfection reagent
- Opti-MEM I Reduced Serum Medium
- Complete growth medium (antibiotic-free for transfection)

### Protocol:

- Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
- Preparation of DNA-Lipofectamine Complexes (per well):
  - Tube A: Dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM. Mix gently.
  - Tube B: Dilute 5 µL of Lipofectamine reagent into 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
- Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.
- Transfection:
  - Aspirate the medium from the wells containing the HEK293T cells.
  - Add 2 mL of fresh, pre-warmed, antibiotic-free complete growth medium to each well.
  - Add the 500 µL of DNA-lipid complex mixture dropwise to each well.
  - Gently rock the plate to ensure even distribution of the complexes.
- Incubation: Return the plate to the incubator (37°C, 5% CO<sub>2</sub>).
- Post-Transfection:
  - The medium can be changed after 4-6 hours if toxicity is a concern.
  - Assay for gene expression at 24-72 hours post-transfection, depending on the specific experiment and the nature of the expressed protein.

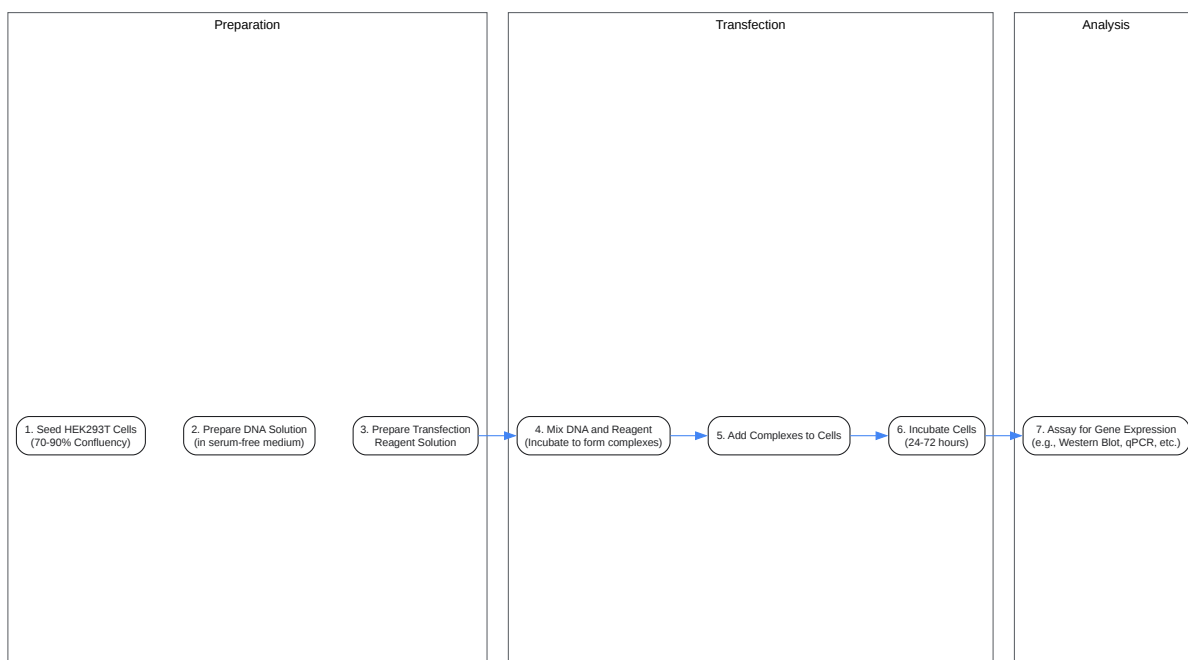
## Visualizing Key Processes

To further elucidate the mechanisms and workflows associated with HEK293T cells, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Mechanism of SV40 Large T-Antigen in HEK293T cells.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. HEK293T Cell Line: Unlocking the Potential in Transfection Studies \[cytion.com\]](#)
- [2. HEK 293 cells - Wikipedia \[en.wikipedia.org\]](#)
- [3. HEK cells – what's to know on Human Embryonic Kidney Cells | evitria \[evitria.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)

- [5. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. HEK293T vs. HEK293: Key Differences \[cytion.com\]](#)
- [7. HEK293, 293T, or 293FT? How to Choose the Right Packaging Cell Line for Your Experiment\\_Vitro Biotech \[vitrobiotech.com\]](#)
- [8. Advantages of HEK Cells in Drug Discovery \[cytion.com\]](#)
- [9. bitesizebio.com \[bitesizebio.com\]](#)
- [10. beckman.com \[beckman.com\]](#)
- [11. HEK Cell Splitting and Maintenance | Şen Lab \[receptor.nsm.uh.edu\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. Transient transfection protocol for HEK293T cells \[euromabnet.com\]](#)
- [14. Culture and transfection of HEK293T cells \[protocols.io\]](#)
- [15. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology \[cytion.com\]](#)
- [16. A Deep Dive into the HEK293 Cell Line Family \[procellsystem.com\]](#)
- [17. ebiohippo.com \[ebiohippo.com\]](#)
- To cite this document: BenchChem. [The Cellular Workhorse: A Technical Guide to HEK293T Cells]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15141226/docs#the-cellular-workhorse-a-technical-guide-to-hek293t-cells\]](https://www.benchchem.com/product/b15141226/docs#the-cellular-workhorse-a-technical-guide-to-hek293t-cells)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)